molecular formula C15H22ClNO2 B8099093 (4-Isopropoxy-phenyl)-piperidin-4-yl-methanone hydrochloride

(4-Isopropoxy-phenyl)-piperidin-4-yl-methanone hydrochloride

Cat. No.: B8099093
M. Wt: 283.79 g/mol
InChI Key: TZXUFATYOYZRRD-UHFFFAOYSA-N
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Description

(4-Isopropoxy-phenyl)-piperidin-4-yl-methanone hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring, a phenyl group substituted with an isopropoxy group, and a methanone group. It is commonly used in various scientific research applications due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Isopropoxy-phenyl)-piperidin-4-yl-methanone hydrochloride typically involves several steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group with an isopropoxy substituent can be introduced via a Friedel-Crafts alkylation reaction.

    Attachment of the Methanone Group: The methanone group is usually introduced through a carbonylation reaction, often using reagents like carbon monoxide and a suitable catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale Reactors: Utilizing large-scale reactors to ensure uniform mixing and temperature control.

    Continuous Flow Synthesis: Employing continuous flow synthesis techniques to enhance efficiency and yield.

    Purification Processes: Implementing purification processes such as crystallization, distillation, or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(4-Isopropoxy-phenyl)-piperidin-4-yl-methanone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the methanone group to an alcohol.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted phenyl derivatives.

Scientific Research Applications

(4-Isopropoxy-phenyl)-piperidin-4-yl-methanone hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (4-Isopropoxy-phenyl)-piperidin-4-yl-methanone hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or ion channels.

    Pathways Involved: The compound may modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methoxy-phenyl)-piperidin-4-yl-methanone hydrochloride
  • (4-Ethoxy-phenyl)-piperidin-4-yl-methanone hydrochloride
  • (4-Propoxy-phenyl)-piperidin-4-yl-methanone hydrochloride

Uniqueness

(4-Isopropoxy-phenyl)-piperidin-4-yl-methanone hydrochloride is unique due to its specific isopropoxy substitution, which can influence its chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

IUPAC Name

piperidin-4-yl-(4-propan-2-yloxyphenyl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2.ClH/c1-11(2)18-14-5-3-12(4-6-14)15(17)13-7-9-16-10-8-13;/h3-6,11,13,16H,7-10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZXUFATYOYZRRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)C2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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